molecular formula C7H5BrCl2 B1284043 1-Bromo-2,4-dichloro-3-methylbenzene CAS No. 127049-87-0

1-Bromo-2,4-dichloro-3-methylbenzene

Cat. No. B1284043
M. Wt: 239.92 g/mol
InChI Key: DGAYFCFQKDUHQN-UHFFFAOYSA-N
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Patent
US07981918B2

Procedure details

Treat a mixture of 2,6-dichlorotoluene (50.0 g, 0.31 mol), iodine (0.10 g, 0.39 mmol), and 325 mesh iron powder (0.70 g, 12.5 mmol) in CCl4 (60 mL) dropwise with bromine (52.8 g, 0.33 mol) over 20 minutes and is stir for 3 hours at room temperature. Pour the mixture into ice water and extract with 1,2-dichloroethane. Wash the organic layer with saturated sodium bisulfite and dry using Na2SO4. Remove the solvent in vacuo to afford 76.01 g (100%) 1-bromo-2,4-dichloro-3-methyl-benzene.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
catalyst
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH3:9].[Br:10]Br>C(Cl)(Cl)(Cl)Cl.[Fe].II>[Br:10][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[C:3]([CH3:9])[C:4]=1[Cl:8]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C
Name
Quantity
52.8 g
Type
reactant
Smiles
BrBr
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
0.1 g
Type
catalyst
Smiles
II
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stir for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat
EXTRACTION
Type
EXTRACTION
Details
extract with 1,2-dichloroethane
WASH
Type
WASH
Details
Wash the organic layer with saturated sodium bisulfite
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)Cl)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 76.01 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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